2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-propionamide

medicinal chemistry isomer purity SAR

This 2-phthalimido-propionamide building block is specifically designed for rigorous SAR and bioconjugation workflows. Unlike the 3-substituted regioisomer (N-phenethyl-3-phthalimidopropionamide) or the acetamide analog, its distinct 2-substitution pattern and N-phenethyl tail confer unique conformational flexibility, hydrogen-bonding capacity, and metabolic stability. Use as a definitive NMR reference standard: the characteristic α-amide carbonyl resonance (~172 ppm) ensures rapid identity confirmation and batch qualification, eliminating isomeric impurity confounders. Ideal for systematic ADMET modeling—the +14 Da MW shift and ΔcLogP of +0.3–0.5 relative to the acetamide analogue provide controlled variables for predictive models. Also serves as a late-stage intermediate for diversifying phenethylamide side chains in anti-influenza PPT and δ-opioid pharmacophore programs. Choose this defined compound for reproducible data, not a generic 'phthalimide amide'.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B5127681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-propionamide
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H18N2O3/c1-13(17(22)20-12-11-14-7-3-2-4-8-14)21-18(23)15-9-5-6-10-16(15)19(21)24/h2-10,13H,11-12H2,1H3,(H,20,22)
InChIKeyPEJFEXVWTJSEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-propionamide – Compound Identity and Procurement-Relevant Classification


2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-propionamide is a synthetic phthalimide – propionamide hybrid (C₁₉H₁₈N₂O₃, exact mass 322.1317 g mol⁻¹) that incorporates an electron‑deficient isoindole‑1,3‑dione ring, a chiral α‑methyl‑propionamide linker, and an N‑phenethyl tail [1]. The compound is catalogued by several specialty chemical suppliers as a research‑grade building block; its identity can be confirmed by ¹H/¹³C NMR and high‑resolution mass spectrometry .

Why 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-propionamide Cannot Be Treated as an Interchangeable Phthalimide Analog


Phthalimide‑based amides are not functionally interchangeable even when they share the same core. The position of the phthalimide substituent on the propionamide chain (2‑ vs. 3‑substitution) and the nature of the amine partner (phenethyl vs. phenyl or substituted phenyl) strongly modulate hydrogen‑bonding capacity, conformational flexibility, and metabolic stability [1]. Consequently, generic substitution with a close analog such as N‑phenethyl‑3‑phthalimidopropionamide (the 3‑substituted regioisomer) or the acetamide chain‑shortened variant risks altering target‑engagement kinetics and physicochemical properties that are critical for reproducible SAR or bioconjugation workflows.

Quantitative Differentiation Guide for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-propionamide


Regioisomeric Identity: 2‑ vs. 3‑Phthalimido‑Propionamide Connectivity

The target compound places the phthalimide ring at the 2‑position of the propionamide chain (α‑methyl‑branched), whereas the commercially prevalent analog N‑phenethyl‑3‑phthalimidopropionamide (CAS 127413‑25‑6) is the linear 3‑substituted regioisomer. ¹³C NMR carbonyl chemical shifts differentiate the two: the 2‑phthalimido isomer exhibits a distinct α‑amide carbonyl resonance ≈ 172 ppm, while the 3‑phthalimido isomer displays a methylene‑adjacent carbonyl ≈ 170 ppm [1]. This connectivity difference alters the spatial orientation of the phthalimide moiety relative to the phenethyl tail, which in related δ‑opioid ligand series translated to a >10‑fold difference in receptor affinity .

medicinal chemistry isomer purity SAR

Chain‑Length Specificity: Propionamide vs. Acetamide Homologs

The propionamide chain (CH(CH₃)CO) introduces an α‑methyl branch and one extra methylene unit compared with the acetamide analog 2‑(1,3‑dioxo‑1,3‑dihydro‑isoindol‑2‑yl)‑N‑phenethyl‑acetamide (C₁₈H₁₆N₂O₃, MW 308.3) . This homologation increases the calculated logP by ≈ 0.3–0.5 units and adds one hydrogen‑bond acceptor, which in the structurally related phenethylphenylphthalimide (PPT) series was associated with a measurable shift in LXRα antagonistic potency [1]. Although a direct head‑to‑head comparison table has not been published, the acetamide analog is the default procurement alternative; users should anticipate altered solubility and target‑binding profiles solely from chain‑length differences.

structure-activity relationship homologation physicochemical properties

Aqueous Solubility Constraint and Basic‑Group Replacement Strategy

In a parallel synthesis campaign targeting δ‑opioid receptors, the phthalimide‑bearing lead compound 1 (structurally aligned with the target compound) exhibited poor aqueous solubility that impeded in vivo evaluation . Researchers systematically replaced the phthalimide group with basic amines, achieving a >10‑fold improvement in solubility while retaining target affinity (IC₅₀ 6 nM for the optimized ligand). Although the present compound was not the exact molecule studied, the class‑level lesson is clear: the neutral, electron‑deficient phthalimide group confers low intrinsic solubility. This property differentiates it from more polar analogs that incorporate a solubilizing piperidine or morpholine moiety .

drug-like properties solubility formulation

Recommended Application Scenarios for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-propionamide Based on Differentiated Evidence


Regioisomer‑Specific SAR Probe for Phthalimide‑Containing Ligands

Use this compound as a defined 2‑phthalimido‑propionamide reference standard in NMR‑based batch qualification. The characteristic α‑amide carbonyl shift (≈ 172 ppm) enables rapid differentiation from the 3‑substituted regioisomer , ensuring that SAR datasets are not confounded by isomeric impurities.

Chain‑Length Comparator in Homologation Studies

Employ the propionamide scaffold alongside the commercially available acetamide analog to systematically evaluate the impact of chain elongation on logP, permeability, and target affinity . The quantifiable physicochemical differences (ΔMW +14; ΔcLogP ≈ +0.3‑0.5) provide a controlled variable for building predictive ADMET models.

Solubility‑Challenge Model for Prodrug or Formulation Development

The low aqueous solubility inherent to the neutral phthalimide‑amide motif makes this compound a suitable model substrate for testing formulation strategies (co‑solvents, cyclodextrin complexation, salt formation) before advancing more complex analogs into in vivo studies .

Synthetic Intermediate for Phenethylamine‑Derived Bioactive Molecules

The compound’s structure maps directly onto key pharmacophores found in anti‑influenza PPT analogs and δ‑opioid ligands [1]. It can serve as a late‑stage intermediate for diversifying the phenethylamide side chain without perturbing the phthalimide core geometry.

Quote Request

Request a Quote for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.